Clocapramine dihydrochloride monohydrate is an atypical antipsychotic agent belonging to the imidobenzyl class, primarily used in the treatment of schizophrenia. Introduced in Japan in 1974, clocapramine has also been utilized as an adjunct therapy for anxiety and panic disorders. The compound is known for its complex structure and pharmacological properties, which allow it to interact with various neurotransmitter systems in the brain .
Clocapramine dihydrochloride monohydrate is classified under dibenzazepines, which are organic compounds characterized by two benzene rings linked by an azepine ring. This classification places clocapramine within a broader category of psychoactive substances that influence mood and perception. The compound's chemical formula is , with a molecular weight of approximately 572.01 g/mol .
The synthesis of clocapramine typically involves several steps, including the formation of intermediates and subsequent purification processes. One method includes:
This method has demonstrated high purity levels, reaching up to 99.9% after crystallization.
The molecular structure of clocapramine dihydrochloride monohydrate can be represented as follows:
Clocapramine participates in various chemical reactions typical of dibenzazepines. Its reactivity includes:
These reactions are crucial for synthesizing derivatives that may enhance therapeutic efficacy or reduce side effects.
Clocapramine exerts its effects primarily through antagonism at serotonin receptors (5-HT) and dopamine receptors (D2). This dual action helps regulate mood and perception by balancing neurotransmitter levels in the brain. Specifically:
Clocapramine dihydrochloride monohydrate finds applications primarily in psychiatry as an antipsychotic medication. Its uses include:
Research continues into the potential for clocapramine to be repurposed or modified to enhance its therapeutic profile or reduce adverse effects associated with long-term use .
The systematic identification of clocapramine dihydrochloride monohydrate follows established chemical naming conventions that precisely define its molecular composition and hydration state. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is designated as 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride monohydrate [1] [4]. This comprehensive name delineates several key structural features: the chlorinated dibenzazepine ring system, the propyl linkage, the bipiperidine arrangement, and the terminal carboxamide functional group.
The molecular formula is C₂₈H₄₁Cl₃N₄O₂, with an average molecular weight of 572.01 g/mol and a monoisotopic mass of 570.2295097 g/mol [1] [6] [7]. The hydrate designation specifically indicates the inclusion of one water molecule (monohydrate) within the crystalline lattice, while the dihydrochloride component confirms the presence of two hydrochloric acid molecules protonating the basic nitrogen centers.
Structurally, clocapramine dihydrochloride monohydrate contains multiple distinctive components:
Table 1: Fundamental Structural and Chemical Properties of Clocapramine Dihydrochloride Monohydrate
| Property | Specification |
|---|---|
| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride monohydrate |
| CAS Registry Number | 65016-29-7 (dihydrochloride monohydrate) [6] |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ |
| Molecular Weight | 572.01 g/mol |
| XLogP3-AA | 3.5 (predicted) |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 53.8 Ų |
The compound crystallizes as a solid with defined stereochemical properties. It is achiral, containing no stereocenters or E/Z isomerism possibilities, which simplifies its synthesis and purification processes [7]. The structural complexity necessitates specialized synthetic approaches, typically involving sequential reactions including hydrolysis, condensation, and crystallization from solvent mixtures such as toluene/ketone/ether systems to achieve high purity (≥99.9%) [6]. The crystalline monohydrate form enhances stability and shelf-life compared to anhydrous formulations, making it preferable for pharmaceutical manufacturing.
The development of clocapramine represents a significant chapter in the evolution of antipsychotic pharmacotherapy during the mid-20th century. Synthesized as a structural analogue of carpipramine (itself derived from the iminodibenzyl class of compounds), clocapramine was specifically engineered through chlorination to enhance receptor affinity and pharmacological activity [4] [7]. The compound emerged from research laboratories of the Japanese pharmaceutical company Yoshitomi Pharmaceutical Industries (now part of Mitsubishi Tanabe Pharma Corporation), which pioneered its clinical development [4].
Clocapramine received initial regulatory approval in Japan in 1974 under the brand name Clofekton, marking its status as one of the earliest atypical antipsychotics introduced globally, preceding the United States Food and Drug Administration approval of clozapine by over 15 years [1] [4]. This approval was granted following comprehensive clinical trials demonstrating its efficacy in managing schizophrenia spectrum disorders, particularly for patients exhibiting both positive and negative symptoms. The development timeline coincided with significant advancements in understanding antipsychotic mechanisms, especially the emerging recognition that efficacy could be achieved without severe extrapyramidal side effects through balanced receptor affinity profiles [3] [4].
Table 2: Key Historical Milestones in Clocapramine Development
| Year | Milestone |
|---|---|
| 1950s | Synthesis of foundational iminodibenzyl compounds leading to antipsychotic development |
| 1960s | Systematic modification of carpipramine structure through chlorination yielding clocapramine |
| 1974 | Initial approval and market introduction in Japan under brand name Clofekton |
| 1980s | Expansion of clinical applications including augmentation therapy for anxiety disorders |
| 2000s | Detailed receptor profiling establishing atypical antipsychotic classification |
Unlike clozapine, which faced significant regulatory challenges following agranulocytosis concerns in the 1970s [2] [3], clocapramine maintained its approval status in Japan without major safety-related restrictions. However, its development and global recognition were indirectly influenced by the broader controversy surrounding atypical antipsychotics. Clocapramine was never submitted for regulatory approval in the United States or European markets, confining its clinical use primarily to Japan and select Asian countries [4]. This regional approval pattern significantly limited both its clinical adoption and research attention compared to contemporaneous antipsychotics like clozapine and risperidone. The compound remains officially recognized in the Japanese Pharmacopoeia and is listed in international drug compendia including DrugBank and KEGG DRUG databases [1] [7] [8].
Clocapramine dihydrochloride monohydrate is pharmacologically classified as an atypical antipsychotic within the subclass of iminodibenzyl derivatives [4] [8]. This classification distinguishes it from both first-generation typical antipsychotics (phenothiazines, butyrophenones) and other second-generation agents (benzisoxazoles, quinolinones). Its atypical properties stem from a receptor binding profile characterized by balanced dopamine-serotonin antagonism with preferential binding to serotonin 5-hydroxytryptamine-2A receptors relative to dopamine D2 receptors [4] [7].
Receptor binding studies utilizing radioligand displacement assays demonstrate clocapramine's multifaceted receptor interactions:
Table 3: Receptor Binding Affinity Profile of Clocapramine
| Receptor Type | Affinity (Ki value) | Pharmacological Action |
|---|---|---|
| Serotonin 5-hydroxytryptamine-2A | 1.9 nM | Antagonism |
| α1-Adrenergic | 1.5 nM | Antagonism |
| Dopamine D2 | 13.0 nM | Antagonism |
| Sigma-1 receptor | Moderate affinity | Modulation |
This receptor profile confers several clinically relevant characteristics:
The compound's pharmacological activity is further distinguished from typical antipsychotics by its negligible inhibition of norepinephrine or serotonin reuptake, differentiating it from tricyclic antidepressants [4]. Within the chemical classification of antipsychotics, clocapramine belongs specifically to the dibenzazepine-derived antipsychotics, sharing structural homology with clozapine but featuring distinct substitutions that alter receptor affinity and pharmacokinetics [1] [4] [8]. Its classification in the Japanese drug compendia specifically identifies it within the dopamine D2-receptor antagonist subclass of neuropsychiatric agents, while recognizing its multimodal receptor activity [8].
The dual hydrochloride salt formation enhances water solubility and bioavailability compared to the free base, while the monohydrate configuration improves crystalline stability—pharmaceutical factors that contribute to consistent receptor engagement and predictable therapeutic effects [1] [6]. This optimized salt formulation represents the standard active pharmaceutical ingredient form utilized in pharmaceutical preparations of this atypical antipsychotic agent.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6